molecular formula C12H9BrN2O2 B8568792 1-Bromo-6,7-dimethoxyisoquinoline-4-carbonitrile

1-Bromo-6,7-dimethoxyisoquinoline-4-carbonitrile

Cat. No. B8568792
M. Wt: 293.12 g/mol
InChI Key: ZGRKHHWBOVOZCX-UHFFFAOYSA-N
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Patent
US07037924B2

Procedure details

The mixture of 6,7-dimethoxy-1-oxo-1,2-dihydro-isoquinoline-4-carbonitrile (8 g, 35 mmol) and phosphorus oxybromide (70 g, 244 mmol) in anisole (30 mL) was heated to 80° C. for 12 h. The solvent and excess POBr3 were removed by rotary evaporator. The resulting solid was washed with hexane and dried. The solid was slowly added to ice and the product was extracted with chloroform. The organic layer was washed with saturated aqueous sodium carbonate solution, saturated aqueous sodium chloride solution (20 mL), dried over magnesium sulfate, filtered and concentrated in vacuo to afford a brown solid. Flash chromatography (Merck Silica gel 60, 70–230 mesh, methylenechloride) afforded 1-bromo-6,7-dimethoxy-isoquinoline-4-carbonitrile (7.5 g, 75%) as a brown solid. LC-MS m/e calcd for C12H9BrN2O2 (MH+) 293. found 293.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:9](=O)[NH:8][CH:7]=[C:6]2[C:16]#[N:17].P(Br)(Br)([Br:20])=O.C(Cl)Cl>C1(OC)C=CC=CC=1>[Br:20][C:9]1[C:10]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[C:12]([O:13][CH3:14])[CH:11]=2)[C:6]([C:16]#[N:17])=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
COC=1C=C2C(=CNC(C2=CC1OC)=O)C#N
Name
Quantity
70 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and excess POBr3 were removed by rotary evaporator
WASH
Type
WASH
Details
The resulting solid was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The solid was slowly added to ice
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium carbonate solution, saturated aqueous sodium chloride solution (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown solid

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C2=CC(=C(C=C12)OC)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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